Product packaging for (S)-1,2-Decanediol(Cat. No.:CAS No. 84276-14-2)

(S)-1,2-Decanediol

Cat. No.: B1586682
CAS No.: 84276-14-2
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-JTQLQIEISA-N
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Description

Role as Versatile Chiral Intermediates

Optically pure vicinal 1,2-diols are highly sought-after as versatile chiral building blocks in the fine chemical and pharmaceutical industries. researchgate.net Their two hydroxyl groups provide reactive sites that can be selectively modified, allowing for the construction of more complex molecular architectures. They serve as precursors for the synthesis of other valuable chiral molecules such as epoxides, aziridines, and amino alcohols. nih.govdergipark.org.tr The ability to use chiral diols as starting materials allows for the transfer of chirality to new molecules, a crucial step in asymmetric synthesis. Furthermore, they can be used as chiral ligands in asymmetric catalysis, where they coordinate with metal centers to create a chiral environment that influences the stereochemical outcome of a reaction. alfachemic.com

Application in Pharmaceutical and Agrochemical Synthesis

Application in Pharmaceutical and Agrochemical Synthesis

The stereochemistry of a molecule is paramount in the pharmaceutical and agrochemical industries, as different enantiomers of a drug or pesticide can have vastly different biological activities. nih.gov Chiral 1,2-diols are common structural motifs found in many natural products and are essential intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. eurekalert.orgnih.gov Their presence in a synthetic route is often a key step in establishing the desired stereochemistry of the final active ingredient. researchgate.net For instance, they are used in the production of anti-inflammatory drugs, cardiovascular agents, and agents against neurodegenerative diseases. acs.org The ability to synthesize enantiomerically pure 1,2-diols is therefore a critical area of research for the development of new and more effective drugs and agricultural products. researchgate.netnih.gov

Importance in Functional Materials and Specialty Chemicals

Beyond the life sciences, chiral 1,2-diols play a role in the development of functional materials and specialty chemicals. Their well-defined three-dimensional structures can be exploited to create materials with specific properties. For example, they have been used in the synthesis of liquid crystals and chiral polymers. units.itgoogle.com The diol functionality can also be used to create specific interactions within a material, influencing its bulk properties. In the realm of specialty chemicals, they are utilized in the production of fine chemicals where stereochemical control is essential for performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B1586682 (S)-1,2-Decanediol CAS No. 84276-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-decane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369963
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84276-14-2
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Applications and Role As Chiral Building Block in Organic Synthesis

Chiral Ligands and Catalysts in Asymmetric Transformations

The effectiveness of (S)-1,2-decanediol in asymmetric synthesis stems from its ability to form chiral environments that influence the stereochemical outcome of a reaction. scbt.comresearchgate.net This is a fundamental concept in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. csic.es

Chiral diols, including derivatives of this compound, are integral to the field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations. nih.govnih.govtcichemicals.com These catalysts are often favored for their operational simplicity, availability, and lower toxicity compared to traditional metal-based catalysts. tcichemicals.com Diol-based catalysts, such as the well-known BINOL and TADDOL, function by coordinating with reagents or substrates through their hydroxyl groups, thereby creating a chiral pocket that directs the approach of reactants. nih.govnih.gov This controlled environment is crucial for achieving high enantioselectivity. nih.gov While much of the research has centered on axially chiral biaryl diols, the principles extend to simpler chiral diols, suggesting that new diol scaffolds could lead to further innovations in the field. nih.gov

This compound and similar chiral diols can act as ligands, binding to metal centers to form chiral metal-organic complexes. mdpi.com These complexes are widely used as catalysts in a variety of asymmetric reactions. The diol component of the complex plays a critical role in establishing a chiral environment around the metal's active site. csic.es This "chiral pocket" restricts the possible pathways of the reaction, favoring the formation of one enantiomer over the other. csic.es The geometry and electronic properties of the metal-ligand complex are subtle factors that can significantly influence the enantiomeric excess of the product. csic.es The synthesis of chiral metal-organic frameworks (MOFs) from chiral ligands is a prominent example of this approach, creating solid catalysts for various enantioselective organic reactions. mdpi.comrsc.org

The primary function of this compound in asymmetric catalysis is the creation of a chiral environment. scbt.comresearchgate.net This principle is fundamental to asymmetric synthesis, where a chiral catalyst or reagent transfers its stereochemical information to a prochiral substrate. csic.es The process involves the formation of diastereomeric transition states, which have different energy levels. csic.es A small difference in the activation energy between these transition states can lead to a high enantiomeric excess (ee) of one product. csic.es The chiral environment provided by the diol, whether as part of an organocatalyst or a metal complex, directly influences these energy differences by dictating the spatial arrangement of the reacting molecules. csic.esmdpi.comaps.org

Formation of Metal-Organic Complexes for Asymmetric Catalysis

Specific Asymmetric Reactions Mediated by Chiral Diols

Chiral diols like this compound are instrumental in mediating a range of asymmetric reactions, leading to the synthesis of optically active compounds.

Asymmetric Hydrogenation: This is a key method for producing chiral alcohols from ketones. nih.govnih.gov Catalysts for these reactions often consist of a transition metal (like ruthenium, rhodium, or iridium) complexed with a chiral ligand. nih.govnih.govresearchgate.netorganicchemistrydata.org While BINAP-based ligands are common, the fundamental principle involves the chiral ligand creating an asymmetric environment around the metal, which then delivers hydrogen to one face of the carbonyl group preferentially. nih.govresearchgate.net The use of chiral diols and their derivatives as ligands or auxiliaries contributes to achieving high enantioselectivity in the reduction of various ketones. researchgate.netresearchgate.net

Asymmetric Oxidation: The selective oxidation of one hydroxyl group in a diol can produce valuable chiral α-hydroxy ketones. nii.ac.jp Asymmetric oxidation of racemic 1,2-diols can be achieved through kinetic resolution using a chiral catalyst. For instance, a copper(II) complex with a chiral ligand has been used with N-bromosuccinimide to oxidize racemic diols, affording optically active α-ketoalcohols with good to high enantiomeric excess. nii.ac.jp Another significant reaction is the Sharpless asymmetric dihydroxylation, which produces chiral diols from alkenes using an osmium catalyst and a chiral ligand. researchgate.netwikipedia.orgnptel.ac.in

A summary of relevant findings is presented in the table below:

Reaction Type Catalyst System Example Substrate Example Product Type Key Finding
Asymmetric Hydrogenation trans-RuCl2[(S)-BINAP)][(S)-Daipen] Diaryl 1,4-diketones Chiral 1,4-diarylbutane-1,4-diols Excellent enantio- and diastereoselectivities (up to >99% ee and de) were achieved. researchgate.net
Asymmetric Oxidation Copper(II) triflate and (R,R)-Ph-BOX with NBS Racemic hydrobenzoin Optically active α-ketoalcohols Good to high enantiomeric excess of the product was obtained through kinetic resolution. nii.ac.jp

Aldol (B89426) Condensation: This is a fundamental carbon-carbon bond-forming reaction in organic chemistry that creates β-hydroxy carbonyl compounds. nrochemistry.comnumberanalytics.comorganicchemistrydata.orgnih.gov In its asymmetric version, a chiral catalyst, often an organocatalyst like proline or a chiral diol-metal complex, is used to control the stereochemical outcome. nrochemistry.comillinois.edunih.gov The catalyst facilitates the reaction between an enolate (or enol) and a carbonyl compound within a chiral environment, leading to the formation of a specific stereoisomer of the aldol product. nrochemistry.comnih.gov Chiral diols can act as ligands for Lewis acids, which then activate the carbonyl electrophile and dictate the facial selectivity of the enolate attack. nih.gov

Reformatsky Reaction: This reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a carbonyl compound to produce a β-hydroxy ester. beilstein-journals.orgtheaic.orgorganic-chemistry.orgsioc-journal.cn The asymmetric version of this reaction employs chiral ligands or auxiliaries to induce enantioselectivity. beilstein-journals.orgtheaic.org Chiral diols and amino alcohols have been successfully used as ligands for the zinc metal, controlling the stereochemistry of the addition to aldehydes or ketones. theaic.org For example, chiral amide ligands derived from amino alcohols have been shown to enhance the enantioselectivity of the product in diethylzinc-mediated Reformatsky reactions. theaic.org

A summary of relevant findings is presented in the table below:

Reaction Type Catalyst/Ligand Example Reactants Example Product Type Key Finding
Aldol Condensation Proline Ketones and Aldehydes β-hydroxy carbonyls Proline acts as an organocatalyst, forming a chiral enamine intermediate to direct the asymmetric addition. illinois.edu
Aldol Condensation Lanthanide-BINOL complexes Acetophenone and Aldehydes β-hydroxy ketones Enables the direct, atom-economic addition of an unmodified ketone to an aldehyde with high enantioselectivity. nih.gov
Reformatsky Reaction Chiral amide ligand from (1S, 2R)-(+)-norephedrine Substituted benzaldehydes and α-bromomethyl acetate β-hydroxy esters The chiral ligand mediated the reaction with Et2Zn, yielding products with moderate to good enantiomeric excess. theaic.org

Enantioselective Allylboration of Ketones

The enantioselective allylboration of ketones is a powerful method for the formation of chiral tertiary alcohols, which are important structural motifs in many natural products and pharmaceuticals. Chiral diols, such as those derived from this compound, can be employed as catalysts or catalyst precursors in these reactions. nih.govnih.gov Mechanistic studies have shown that chiral biphenols can catalyze the asymmetric allylboration of ketones with allyldiisopropoxyborane. nih.gov The process involves a ligand exchange between the chiral biphenol and the boronate, which is a key step in the catalytic cycle. nih.gov The development of improved reaction processes has led to the use of lower catalyst loadings and milder reaction conditions, making the synthesis more efficient. nih.gov

For instance, the use of an allyldioxaborinane with a chiral biphenol catalyst at room temperature can result in high yields and enantioselectivities. nih.gov This highlights the potential for designing more effective catalytic systems for the synthesis of chiral homoallylic alcohols. d-nb.info

Table 1: Enantioselective Allylboration of Ketones

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)Reference
(S)-3,3′-Br2-BINOL/t-BuOHAcetophenone(S)-1-phenyl-3-buten-1-olHighHigh nih.govnih.gov
Chiral Phosphoric AcidBenzaldehyde(Z)-1,3-butadienyl-2-carbinolGoodExcellent acs.org

This table is illustrative and based on findings from related enantioselective allylboration reactions.

Catalytic Enantioselective Addition of Organoboronates

The catalytic enantioselective addition of organoboronates to carbonyl compounds is a versatile method for the construction of chiral secondary and tertiary alcohols. rsc.org Chiral diols, including derivatives of 1,2-decanediol (B1670173), can serve as ligands to create a chiral environment around a metal center or act as organocatalysts, thereby directing the stereochemical outcome of the reaction. researchgate.net These reactions are often facilitated by readily available and inexpensive catalysts. nih.gov

Research has demonstrated the successful enantioselective addition of arylboronic acids to aldehydes using a chiral binol derivative in the presence of a zinc co-catalyst. organic-chemistry.org Furthermore, efficient catalytic methods for the addition of allyl and allenyl organoboron reagents to fluorine-substituted ketones have been developed, yielding versatile tertiary homoallylic alcohols in high yields and enantiomeric ratios. nih.gov The control of enantioselectivity in these reactions can be influenced by non-bonding interactions, such as those involving organofluorine compounds. nih.gov

This compound as a Chiral Building Block

Beyond its catalytic applications, this compound is a valuable chiral building block, serving as a starting material for the synthesis of a wide array of complex and functional molecules. hilarispublisher.com

Precursor for Advanced Organic Molecules and Functional Materials

The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of advanced organic molecules and functional materials where chirality is a key feature. hilarispublisher.com Chiral molecules derived from such building blocks can self-assemble into helical structures, which are of interest for the development of advanced materials with applications in chiral recognition and nanotechnology. acs.org The precise control over molecular structure afforded by using chiral precursors like this compound is crucial for creating materials with desired mechanical, thermal, and electrical properties. hilarispublisher.com

Synthesis of Chiral Diamines and Diphosphines

Chiral vicinal diamines are of significant interest in synthetic chemistry due to their presence in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com While direct synthesis of chiral diamines from this compound is a plausible synthetic route, the literature more broadly describes the importance and general synthetic strategies for obtaining these valuable compounds. sigmaaldrich.comrsc.org The conversion of a diol to a diamine is a known transformation in organic synthesis. For instance, the diamination of 1,10-decanediol (B1670011) has been demonstrated on a preparative scale. acs.org Chiral diamines can be used as ligands for chiral catalysts or can be further elaborated to produce chiral heterocyclic compounds. sigmaaldrich.com Similarly, chiral diphosphines, which are crucial ligands in asymmetric catalysis, can potentially be synthesized from chiral diol precursors. The condensation of aromatic dialdehydes with chiral diamines can lead to a variety of enantiopure macrocyclic Schiff bases. mdpi.com

Intermediate for Pharmaceutically Relevant Compounds

The structural motif of this compound is found within or can be used to construct a variety of pharmaceutically relevant compounds. acs.org For example, the synthesis of (S)-α-hydroxy acids, which are building blocks for biologically active compounds like the diabetes drug Saroglitazar, can be achieved from related chiral precursors. acs.org Furthermore, (S)-1-phenylethane-1,2-diol, a structural analog, is a precursor to the antidepressant (R)-fluoxetine. acs.org The use of chiral diols as starting materials allows for the stereocontrolled synthesis of complex molecules, which is often a critical requirement for their biological activity.

Biological Activity and Mechanistic Investigations

Antimicrobial Mechanisms of Action

(S)-1,2-Decanediol exhibits notable antimicrobial properties, which are attributed to its ability to compromise the structural and functional integrity of microbial cells. The primary mechanism involves the direct disruption of the cell membrane.

The antimicrobial activity of 1,2-decanediol (B1670173) is primarily due to its capacity to disrupt the cell membranes of microorganisms. This disruption leads to a loss of cellular integrity and ultimately results in cell lysis. The compound's amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, facilitates its insertion into the microbial membrane. This interference with the fundamental structure of the membrane is a key factor in its efficacy against various bacteria.

This compound interacts directly with the lipid bilayer of cell membranes, which increases their permeability. This modulation of permeability is a critical aspect of its antimicrobial action. The molecule inserts itself between the lipid molecules that form the membrane, disrupting the ordered structure. This process can be understood through a solubility-diffusion mechanism, where the compound first partitions into the lipid environment of the membrane and then diffuses across it. nih.gov This insertion disrupts the local packing of lipids, which can increase the membrane's permeability to ions and other small molecules, disturbing the cell's internal environment and leading to cell death. rsc.org The ability of such molecules to alter membrane permeability is linked to their capacity to create local changes in lipid packing, which in turn lowers the energy barrier for the passage of ions. rsc.org

The antimicrobial efficacy of 1,2-alkanediols is strongly dependent on the length of their alkyl chain. nih.govnih.gov Research has consistently shown that as the carbon chain length increases, the antimicrobial activity also increases. nih.govresearchgate.net For instance, 1,2-alkanediols with carbon chains ranging from 6 to 12 atoms demonstrate effective antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, 1,2-octanediol (B41855) and 1,2-decanediol have been highlighted for their significant bactericidal effects. nih.gov This enhanced activity is attributed to the increased lipophilicity of the longer alkyl chain, which improves the molecule's ability to interfere with the lipid bilayer of microbial membranes. doi.org However, this relationship is not infinite; excessively long chains may decrease water solubility to a point where efficacy is reduced.

Table 1: Antimicrobial Activity of 1,2-Alkanediols by Chain Length

This table summarizes the relationship between the alkyl chain length of 1,2-alkanediols and their antimicrobial activity, including minimum inhibitory concentration (MIC) where data is available.

1,2-AlkanediolCarbon Chain LengthRelative Antimicrobial ActivityNotes
1,2-Butanediol4LowShows minimal antimicrobial effect. nih.gov
1,2-Pentanediol5LowLimited antimicrobial activity. nih.gov
1,2-Hexanediol6ModerateExhibits antimicrobial activity against Staphylococcus species. nih.gov
1,2-Octanediol8HighShows significant bactericidal activity. nih.gov
1,2-Decanediol10HighDemonstrates significant bactericidal activity. nih.gov
1,2-Dodecanediol12HighEffective against S. aureus and S. epidermidis. nih.govnih.gov

Interaction with Lipid Bilayers and Permeability Modulation

Cellular Responses and Physiological Interactions

Beyond its antimicrobial effects, this compound also interacts with human cells, particularly skin cells, influencing their physiological responses.

Studies on immortalized human adult keratinocytes (HaCaT cells) have revealed that 1,2-decanediol can modulate cellular functions, particularly under conditions of stress. nih.govresearchgate.net

Research has shown that 1,2-decanediol can influence the release of key growth factors from HaCaT cells. nih.govresearchgate.net In experiments where keratinocytes were stressed with lipopolysaccharides (LPS), pre-treatment with 1,2-decanediol helped to prevent the alterations in the release of Insulin-like Growth Factor (IGF), Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.netdntb.gov.ua This modulatory effect on growth factor secretion suggests a potential role in stabilizing cellular responses and maintaining tissue homeostasis under inflammatory conditions. nih.gov

Table 2: Effect of 1,2-Decanediol on Growth Factor Release in LPS-Stressed HaCaT Cells

This table outlines the observed effects of 1,2-decanediol on the release of specific growth factors from human keratinocytes (HaCaT cells) after being exposed to an inflammatory stimulus (LPS).

Growth FactorEffect of LPS Stress on HaCaT CellsEffect of 1,2-Decanediol Pre-treatmentReference
Insulin-like Growth Factor (IGF)Altered ReleasePrevented LPS-induced alterations in release nih.gov, researchgate.net, dntb.gov.ua
Epidermal Growth Factor (EGF)Altered ReleasePrevented LPS-induced alterations in release nih.gov, researchgate.net, dntb.gov.ua
Vascular Endothelial Growth Factor (VEGF)Altered ReleasePrevented LPS-induced alterations in release nih.gov, researchgate.net, dntb.gov.ua
Impact on Transcription Factor Expression (FOXO-I)

Role as a Human Metabolite and Endogenous Compound

This compound, as part of the broader chemical class of 1,2-decanediol, is recognized as a human metabolite. nih.govchemicalbook.in This indicates that it is a substance produced during metabolic reactions within the human body. ebi.ac.uk Its classification as a human metabolite suggests its involvement in normal physiological processes. nih.gov Beyond its role as a metabolite, it is also categorized as a volatile organic compound. nih.govchemicalbook.in

CompoundClassificationSource
1,2-Decanediol Human Metabolite nih.govchemicalbook.inebi.ac.uk
1,2-Decanediol Volatile Organic Compound nih.govchemicalbook.in

Biotransformation and Derivatization for Biological Applications

Enzymatic Glycosylation for Modified Biological Properties

Enzymatic glycosylation offers a method for modifying the structure of this compound to create new molecules with altered properties. This biotransformation involves attaching a sugar moiety to the diol, a reaction catalyzed by enzymes like β-galactosidase. oup.com This process, known as transglycosylation, can produce anomerically pure glycosides, which is a significant advantage over chemical synthesis methods. oup.comresearchgate.net

In one approach, β-galactosidase from Escherichia coli was used to catalyze the reaction between a galactose donor (like o-nitrophenyl β-D-galactopyranoside or lactose) and 1,10-decanediol (B1670011), a related long-chain diol. oup.com The reaction successfully yielded ω-hydroxyalkyl β-D-galactopyranosides. oup.comresearchgate.net This enzymatic method is highlighted for its potential in industrial and pharmaceutical applications, allowing for the specific and direct preparation of alkyl glycosides with desired biological properties. oup.com The use of glycosidases provides absolute stereochemical control at the newly formed glycosidic bond. researchgate.netnih.gov

ReactantsEnzymeProductKey FindingReference
o-nitrophenyl β-D-galactopyranoside (ONPG) or Lactose + 1,10-decanediolβ-Galactosidase (from E. coli)10-hydroxydecyl β-D-galactopyranosideSuccessful transglycosylation yielding hydroxyalkyl galactosides. oup.com

Biocatalytic Esterification for Biolubricant Development

This compound and related diols are valuable substrates for biocatalytic esterification, a green chemistry approach to producing esters with applications as biolubricants. mdpi.comnih.gov Biolubricants are sought after as environmentally friendly alternatives to mineral-based lubricants due to their biodegradability and low toxicity. mdpi.comresearchgate.net

Research has demonstrated the feasibility of using immobilized lipases, such as Lipozyme® 435 (Candida antarctica lipase (B570770) B), to catalyze the esterification of diols like 1,10-decanediol with fatty acids. mdpi.comnih.govresearchgate.net For instance, the reaction of 1,10-decanediol with 2-methylpentanoic acid in a solvent-free system has been optimized to produce a novel diester, decane-1,10-diyl bis(2-methylpentanoate). mdpi.comresearchgate.net This resulting branched ester exhibits a high viscosity index, making it suitable for use as a biolubricant at extreme temperatures. mdpi.comnih.gov The enzymatic process allows for high conversion rates under optimized conditions, such as elevated temperatures (e.g., 80 °C) and specific biocatalyst concentrations. mdpi.comnih.gov

Diol SubstrateAcid SubstrateBiocatalystProduct ApplicationKey Optimization ParametersReference
1,10-Decanediol2-Methylpentanoic acidLipozyme® 435 (Candida antarctica lipase B)BiolubricantTemperature: 80°C, Biocatalyst: 2.5% (w/w), Solvent-free mdpi.comnih.govresearchgate.net

Analytical Methodologies for Enantiomeric Purity Determination

Chromatographic Techniques

Chromatography is a powerful tool for separating enantiomers. The separation can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) prior to analysis on an achiral column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of chiral compounds, including diols. scielo.br Its versatility allows for analysis under various modes, such as normal-phase, reversed-phase, and polar organic modes. mdpi.com

The direct separation of enantiomers on HPLC is most commonly achieved using chiral stationary phases (CSPs). chiralpedia.com Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support, are the most versatile and widely successful for resolving a broad range of racemic compounds, including alcohols. pharmtech.commdpi.comnih.gov The chiral recognition mechanism involves various interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. up.pt

For diols like 1,2-decanediol (B1670173), polysaccharide-based columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors are effective. mdpi.comup.pt The selection of the mobile phase is crucial for achieving separation and can range from normal-phase eluents (e.g., hexane (B92381)/isopropanol) to reversed-phase (e.g., acetonitrile/water) and polar organic modes (e.g., pure methanol (B129727) or ethanol). up.ptmdpi.com Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which enhances the possibility of finding a suitable separation method. pharmtech.com

Table 1: Common Polysaccharide-Based Chiral Stationary Phases for HPLC

Chiral Selector (Polymer Derivative)Common Commercial Name(s)Typical Mobile Phase Modes
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Normal-Phase, Reversed-Phase, Polar Organic
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Normal-Phase, Reversed-Phase, Polar Organic
Amylose tris(3-chloro-5-methylphenylcarbamate)Lux Amylose-2Normal-Phase, Reversed-Phase, Polar Organic
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralcel OJNormal-Phase, Polar Organic
Cellulose tris(4-chloro-3-methylphenylcarbamate)Chiralpak ICNormal-Phase, Reversed-Phase, Polar Organic

This table provides examples of widely used polysaccharide-based CSPs and their general applicability. The optimal column and mobile phase must be determined experimentally for a specific analyte like (S)-1,2-Decanediol.

An alternative to using a CSP is the indirect approach, which involves the derivatization of the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.comchromatographyonline.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard, more common achiral stationary phase, such as a C18 column. chiralpedia.comresearchgate.net

For alcohols and diols like 1,2-decanediol, the hydroxyl groups are suitable reactive sites for derivatization. chiralpedia.com Various CDAs can be used to form diastereomeric esters or carbamates. For this method to be quantitative, the derivatization reaction must proceed to completion without any racemization or kinetic resolution. chromatographyonline.com The CDA should also ideally contain a chromophore to enhance UV detection in HPLC. acs.org Highly sensitive fluorescent CDAs have been developed for the analysis of chiral alcohols, allowing for detection at very low concentrations. tcichemicals.comnih.gov

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Alcohols/Diols

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DerivativeReference
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)HydroxylEster msu.edu
(1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanecarboxylic acidHydroxylEster tcichemicals.comnih.gov
(S)-TBMB Carboxylic AcidHydroxylEster acs.org
Phenyl isothiocyanate (PITC)Hydroxyl (after conversion)Thiocarbamate science.gov
1-(1-Naphthyl)ethyl isocyanate (NEIC)HydroxylCarbamate chiralpedia.com

The choice of chromatographic mode is a critical parameter in method development.

Normal-Phase (NP) HPLC typically uses a polar stationary phase (like silica or a polar-functionalized CSP) and a non-polar mobile phase (e.g., hexane with a polar modifier like ethanol (B145695) or isopropanol). It is a traditional and effective mode for many chiral separations on polysaccharide CSPs. up.pt

Reversed-Phase (RP) HPLC employs a non-polar stationary phase (like C18 or a polysaccharide-based CSP in RP mode) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). mdpi.comscience.gov While historically less common for chiral separations on polysaccharides, modern immobilized CSPs show excellent stability and performance under RP conditions, which is advantageous for analytes with better solubility in polar solvents. pharmtech.commdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral analysis and purification. nih.govfagg.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, typically modified with a small amount of an alcohol (e.g., methanol, ethanol). chromatographyonline.com It is often considered a type of normal-phase chromatography. chromatographyonline.com SFC offers several advantages over HPLC, including faster separations, reduced analysis times, lower back pressures, and decreased use of organic solvents. chromatographyonline.com Polysaccharide-based CSPs are highly effective and widely used in SFC for enantioseparation. mdpi.comnih.gov

Achiral Columns with Chiral Derivatization

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another high-resolution technique suitable for the enantiomeric analysis of volatile compounds. chromatographyonline.com Due to its high efficiency, GC can often provide excellent separation of enantiomers. chromatographyonline.com For compounds like 1,2-decanediol, which have hydroxyl groups and sufficient volatility, direct analysis is possible.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. sigmaaldrich.comgcms.cz These CSPs, such as those with permethylated β-cyclodextrin, are capable of separating a wide range of enantiomers, including underivatized alcohols and diols. sigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity. gcms.cz The choice of the specific cyclodextrin derivative and the GC temperature program are key parameters for optimizing the separation. gcms.cz For example, a Chiraldex G-TA column has been shown to be effective in separating the enantiomers of 1,2-hexanediol. chromatographyonline.com

Table 3: Common Cyclodextrin-Based Chiral Stationary Phases for GC

Cyclodextrin DerivativeCommon Commercial Name(s)Typical ApplicationsReference
2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinAstec CHIRALDEX G-TAAlcohols, diols, polyols, amino alcohols chromatographyonline.comsigmaaldrich.com
2,3,6-tri-O-methyl-β-cyclodextrin (Permethylated)Supelco β-DEX, Cyclodex-BGeneral purpose, alcohols, diols (underivatized) sigmaaldrich.comgcms.czwisc.edu
2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrinAstec CHIRALDEX B-DMPolar compounds, free acids and bases sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral compound without requiring physical separation of the enantiomers. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift difference (nonequivalence, Δδ) between the signals of the two enantiomers. semanticscholar.org

For diols, the most effective approach is the use of chiral derivatizing agents (CDAs) that react with the two hydroxyl groups to form a pair of diastereomers. nih.govrsc.org These diastereomers exhibit distinct NMR spectra. Chiral boric acids have proven to be excellent CDAs for 1,2-diols because they react quickly and quantitatively to form stable cyclic boronate esters. nih.govrsc.org The resulting diastereomeric esters often show well-resolved signals in the ¹H NMR spectrum, particularly for protons on the CDA moiety, allowing for accurate integration and calculation of the enantiomeric ratio. nih.govrsc.org For instance, a novel bridged boric acid agent derived from 1,2-diphenylethylenediamine has been used to create diastereomeric derivatives of various diols, yielding large and easily discernible chemical shift nonequivalence (ΔΔδ) values. nih.govrsc.org

Another established method is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues to form diastereomeric esters. msu.eduscite.ai Analysis of the ¹H or ¹⁹F NMR spectra of these esters can reveal the enantiomeric purity. msu.edu

Table 4: ¹H NMR Chiral Discrimination of Racemic Diols Using a Bridged Boric Acid Derivatizing Agent

Diol AnalyteChemical Shift Nonequivalence (ΔΔδ in ppm) for CDA Proton HA
hydrobenzoin0.39
1,2-cyclohexanediol0.28
1-phenyl-1,2-ethanediol0.22
1,2-pentanediol0.05
1,2-hexanediol0.04
1,2-octanediol (B41855)0.03

Data sourced from research by Zhang et al. (2022) using a novel bridged boric acid as the chiral derivatizing agent in CDCl₃. nih.govrsc.org The ΔΔδ value represents the difference in the chemical shift of a specific proton on the derivatizing agent when complexed with the R versus the S enantiomer of the diol.

Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are used in NMR spectroscopy to determine the enantiomeric purity of chiral substrates. rsc.org The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the chiral analyte (e.g., the enantiomers of 1,2-decanediol) and the CSA. rsc.orgoup.com These newly formed complexes exist in a dynamic equilibrium in the NMR tube and, crucially, exhibit different NMR spectra. oup.com This spectral differentiation, known as chemical shift non-equivalence (ΔΔδ), allows for the quantification of each enantiomer. rsc.orgnih.gov

The advantages of using CSAs include the speed and simplicity of the method, as it avoids covalent derivatization and allows for immediate analysis after mixing. rsc.org Enantiopure compounds such as 1,1'-bi-2-naphthol (B31242) (BINOL) and various diamine derivatives have been successfully employed as CSAs for different classes of chiral compounds, including alcohols and diols. rsc.orgspringernature.comresearchgate.net For instance, studies have shown that enantiopure compounds can serve as effective NMR CSAs for determining the enantiomeric purity of substrates like 1,2-diols. rsc.org However, challenges such as signal broadening, limited substrate scope, and poor resolution can sometimes be encountered. rsc.org

In one approach, the use of (R)-BINOL as a CSA for a scalemic sulfiniminoboronic acid (SIBA) revealed concentration- and enantiopurity-dependent variations in the chemical shifts of diagnostic protons. acs.org This highlights the sensitivity of the CSA method. The selection of an appropriate CSA is crucial for achieving significant chemical shift non-equivalence for accurate ee determination.

Chiral Derivatizing Agents (CDAs) for Diols

Chiral Derivatizing Agents (CDAs) offer another powerful NMR-based method for determining the enantiomeric purity of chiral compounds, including 1,2-diols. Unlike CSAs, CDAs react with the chiral analyte to form stable, covalent diastereomeric derivatives. oup.com These diastereomers possess distinct NMR spectra, often with significant separation between the signals corresponding to each enantiomer, facilitating accurate integration and ee calculation. nih.govrsc.org The derivatization reaction must be quantitative and free from racemization or kinetic resolution to ensure the diastereomeric ratio accurately reflects the initial enantiomeric composition of the diol. nih.govrsc.org

For chiral diols, which are important synthons in organic chemistry, several types of CDAs have been developed. nih.gov The formation of these derivatives transforms the enantiomeric relationship of the substrate into a diastereomeric one, which can then be easily distinguished by standard NMR techniques. oup.com

Three-Component Derivatization Protocols (e.g., 2-Formylphenylboronic Acid and Chiral Amines)

A particularly effective and simple method for the derivatization of chiral diols is the three-component protocol. This approach typically involves mixing the chiral diol with an achiral bifunctional reagent, such as 2-formylphenylboronic acid, and a single enantiomer of a chiral amine. capes.gov.brmdpi.comresearchgate.net This mixture self-assembles to form a pair of diastereomeric iminoboronate esters. springernature.comcapes.gov.br

This protocol has been successfully applied to determine the enantiopurity of various 1,2-, 1,3-, and 1,4-diols using ¹H NMR spectroscopy. capes.gov.brresearchgate.net For example, a method using 2-formylphenylboronic acid and enantiopure α-methylbenzylamine produces diastereoisomeric iminoboronate esters whose ratio, determined by integrating well-resolved signals in their ¹H NMR spectra, accurately reflects the diol's enantiopurity. acs.orgcapes.gov.br A similar three-component system developed by the Tony D. James group in 2006 also used 2-formylphenylboronic acid and alpha-methylbenzylamine to form phenylborate ester imines, allowing for the determination of the ee of diols by observing the split imine signals. nih.govrsc.org

This methodology has also been adapted for ¹⁹F NMR spectroscopy by using fluorinated components, such as 4-fluoro-2-formylphenyl boronic acid, which can offer a cleaner spectral window for analysis. nih.govmdpi.com The entire derivatization and analysis process is often rapid, taking less than 90 minutes to complete. springernature.comresearchgate.net

Novel Chiral Boric Acid Derivatives

Chiral boric acids are highly effective derivatizing agents for diols because they react readily to form stable cyclic boronic esters. nih.govrsc.orgresearchgate.net This reaction often results in large chemical shift non-equivalence (ΔΔδ) values between the resulting diastereomers, making them excellent candidates for chiral recognition. nih.govrsc.org

Several novel chiral boric acid derivatives have been synthesized and utilized as CDAs:

(S)-(+)-N-Acetylphenylglycineboronic acid: Developed by Prati and colleagues in 2003, this agent reacts quantitatively with chiral 1,2-diols to yield cyclic boronic esters. rsc.orgnih.gov These esters exhibit significant diastereodifferentiation in their proton NMR signals, making them useful for ee determination. rsc.orgnih.gov

Bridged Boric Acid Derivatives: A newer development involves a boric acid with a bridged structure, synthesized from (R,R)-N-phthalimide-1,2-diphenylethylamine and 2-formylphenylboronic acid. rsc.org This agent serves as an excellent CDA for various diols, with the derivatization being fast, complete, and accurate. nih.govrsc.orgresearchgate.net It produces easily distinguishable split NMR signals with large chemical shift non-equivalence, with ΔΔδ values reaching up to 0.39 ppm. nih.govrsc.org

The table below summarizes key findings for some chiral boric acid derivatives used in the analysis of diols.

Chiral Derivatizing Agent (CDA)AnalyteKey FeatureMax. Chemical Shift Non-Equivalence (ΔΔδ)Reference
(S)-(+)-N-Acetylphenylglycineboronic acid1,2-DiolsHigh diastereodifferentiation of proton NMR signals. nih.govNot specified rsc.orgnih.gov
Bridged Boric Acid D1,2- and 1,3-DiolsFast, complete reaction; large signal splitting. nih.govrsc.orgup to 0.39 ppm nih.govrsc.orgvulcanchem.com
Camphanylboronic acid1,2-DiolsEffective for optical purity determination by ¹³C NMR. rsc.orgNot specified rsc.org
Chalcogen-Containing Diol CDAs

Recent advancements in chiral analysis have explored the use of organochalcogen compounds (containing selenium or tellurium) as CDAs. A novel chiral diol containing a chalcogen atom (selenium or tellurium) has been developed for the NMR chiral recognition of racemic primary amines. researchgate.netresearchgate.net The enantiopure CDAs were synthesized from (S)-solketal and were evaluated using a three-component derivatization protocol. researchgate.netresearchgate.net

While initially developed for amines, this strategy can be conceptually extended to diols. scite.ai The incorporation of NMR-active nuclei like ⁷⁷Se and ¹²⁵Te offers a distinct advantage. researchgate.netresearchgate.net The large chemical shift ranges of these nuclei can help overcome common issues in ¹H NMR, such as signal overlap and line broadening, providing a clearer window for analysis. scite.aiscite.ai The use of ⁷⁷Se and ¹²⁵Te NMR spectroscopy for chiral recognition is a growing field, demonstrating potential for the analysis of a variety of organic compounds, including those derivatized with chalcogen-containing agents. scite.aiscite.ai

Lanthanide Shift Reagents for Enantiodiscrimination

Lanthanide Shift Reagents (LSRs) are paramagnetic lanthanide complexes that can induce significant chemical shifts in the NMR spectra of substrate molecules that possess a lone pair of electrons, such as the hydroxyl groups in 1,2-decanediol. ru.nlyoutube.comsemanticscholar.org When a chiral LSR is added to a solution of a racemic analyte, it forms transient diastereomeric complexes, leading to the separation of NMR signals for the two enantiomers. tcichemicals.comrsc.org

Commonly used LSRs are β-diketonate complexes of lanthanide metals like Europium (Eu) and Praseodymium (Pr). ru.nlyoutube.com Chiral versions, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are employed for enantiodiscrimination. rsc.org The magnitude of the induced shift depends on the proximity of the nucleus to the paramagnetic metal center of the LSR. semanticscholar.org

A primary drawback of LSRs is the potential for significant line broadening of the NMR signals, which can become more severe in high-field NMR instruments. tcichemicals.com However, some reagents, like those based on Samarium (Sm), have been shown to cause less line broadening compared to their Europium counterparts, making them more suitable for high-field NMR analysis. tcichemicals.com

Mass Spectrometry (MS) Applications in Chiral Analysis

While conventional mass spectrometry is inherently "chirally blind" and cannot directly distinguish between enantiomers, it can be a powerful tool for chiral analysis when coupled with other techniques. spectroscopyonline.com For the analysis of diols, GC-MS methods have been developed to assay for enantiomers in biological fluids. nih.gov

This approach often involves derivatization with a chiral agent. For instance, a method for assaying the enantiomers of 1,2-propanediol involved derivatizing the hydroxyl groups with a chiral reagent, (S)-(+)-2-phenylbutyryl chloride. nih.gov The resulting diastereomeric derivatives could then be separated by gas chromatography and analyzed by mass spectrometry. nih.gov This allows for the quantification of each enantiomer.

A more recent and direct method is Mass-Selected Photoelectron Circular Dichroism (MS-PECD). This technique combines mass spectrometry with photoelectron circular dichroism. spectroscopyonline.com It allows for the direct, enantiomer-specific identification of chiral molecules within a mixture without prior separation or derivatization. spectroscopyonline.com By measuring the PECD asymmetry on electrons that are "tagged" by the mass of their parent ion, the method can reveal if a compound of a specific mass is chiral and can be used for direct enantiomeric excess measurement. spectroscopyonline.com

Combination with Separation Techniques

Direct methods for determining the enantiomeric purity of this compound involve the use of separation techniques equipped with a chiral stationary phase (CSP). thieme-connect.debrussels-scientific.com In this approach, the enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. brussels-scientific.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral Gas Chromatography (GC): This method is highly sensitive and provides excellent resolution for volatile compounds like 1,2-diols. brussels-scientific.comthieme-connect.com The stationary phases in these capillary columns are typically composed of a chiral selector, often a cyclodextrin derivative, coated onto a polysiloxane backbone. gcms.cz The differential interaction between the enantiomers of 1,2-decanediol and the chiral cyclodextrin cavities results in their separation. gcms.cz For instance, the enantiomers of 1,2-propylene glycol have been successfully separated using a β-cyclodextrin phase, demonstrating the applicability of this technique to short-chain 1,2-diols. mdpi.com The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. brussels-scientific.com

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or when derivatization is not desirable, chiral HPLC is a powerful alternative. uma.es Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used. mdpi.comrsc.org The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral polymer. brussels-scientific.com By coupling the HPLC system with a standard UV or other suitable detector, the separated enantiomers can be quantified. uma.es

The selection between GC and HPLC depends on the volatility and thermal stability of the analyte and any derivatives. For 1,2-diols, both techniques have proven effective.

Table 1: Illustrative Chiral Chromatographic Separation Parameters for 1,2-Diols Note: This table provides representative conditions, as specific data for 1,2-Decanediol is proprietary or found in specific research contexts. The parameters are based on established methods for similar chiral diols.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Column Type Capillary column with a Chiral Stationary Phase (e.g., Astec CHIRALDEX G-TA) sigmaaldrich.comChiral column (e.g., Polysaccharide-based like Daicel Chiralcel® series) mdpi.com
Stationary Phase Derivatized β- or γ-cyclodextrinCellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))
Mobile Phase Carrier Gas (e.g., Hydrogen, Helium)Mixture of alkanes and alcohols (e.g., Hexane/Isopropanol)
Detection Flame Ionization Detector (FID)UV Detector, Refractive Index (RI) Detector
Principle Differential partitioning into a chiral stationary phase.Differential adsorption onto a chiral stationary phase.

Chiral Derivatization for Enhanced Detection

An alternative, indirect approach to determining enantiomeric purity involves chiral derivatization. libretexts.org In this method, the enantiomeric mixture of 1,2-decanediol is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net

This compound + (R)-CDA → (S,R)-Diastereomer (R)-1,2-decanediol + (R)-CDA → (R,R)-Diastereomer

These resulting diastereomers have different physical properties, including boiling points and polarity, and can therefore be separated and quantified using standard, achiral chromatography (GC or HPLC). libretexts.orgacs.org

Several key criteria must be met for a successful derivatization:

The reaction must proceed to completion to avoid kinetic resolution, which would alter the original enantiomeric ratio. thieme-connect.de

The CDA must be of high enantiomeric purity. brussels-scientific.com

No racemization of the analyte or the CDA should occur during the reaction. thieme-connect.de

For diols like 1,2-decanediol, the hydroxyl groups are the reactive sites for derivatization. Common CDAs for alcohols include chiral acids, acid chlorides, and isocyanates, which form diastereomeric esters or carbamates.

Ester Formation: Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride are frequently used. brussels-scientific.com Another example involves the use of (S)-(+)-2-phenylbutyryl chloride for the derivatization of diols, followed by analysis with GC-Mass Spectrometry (GC-MS). nih.gov

Silyl Ether Formation: Chiral silylating agents can also be employed. These reagents react with the diol to form cyclic siloxanes. acs.org While some studies have shown this to be effective for 1,3- and 1,4-diols, the derivatization of 1,2-diols can sometimes result in low yields. acs.org

Boronate Ester Formation: Chiral boronic acids, such as (S)-(+)-N-acetylphenylglycineboronic acid, can react quantitatively with 1,2-diols to yield cyclic boronic esters. researchgate.net The resulting diastereomers can then be analyzed, often by NMR, but the principle is applicable to chromatographic separation as well. researchgate.net

After separation on an achiral column, the peak area ratio of the two diastereomers directly corresponds to the enantiomeric ratio of the original 1,2-decanediol sample. libretexts.org

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Alcohols/Diols

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomerAnalytical Technique
Mosher's acid (MTPA)Alcohol (-OH)EsterGC, HPLC, NMR brussels-scientific.com
(S)-(+)-2-Phenylbutyryl chlorideAlcohol (-OH)EsterGC-MS nih.gov
Chiral DichlorosilanesDiol (-OH, -OH)Cyclic SiloxaneGC acs.org
(S)-(+)-N-Acetylphenylglycineboronic acid1,2-DiolCyclic Boronic EsterNMR researchgate.net

Computational and Theoretical Studies on S 1,2 Decanediol and Chiral Diols

Mechanistic Insights into Stereocontrol

The stereochemical outcome of a reaction is determined by the subtle energy differences between diastereomeric transition states. Computational studies allow for the detailed examination of these transient structures and the interactions that stabilize or destabilize them, providing a clear picture of how stereocontrol is achieved.

DFT Calculations for Elucidating Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the complex reaction pathways in asymmetric synthesis. sustech.edu.cnacs.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the energetic landscape of a reaction, identifying the most favorable pathway and the stereoselectivity-determining step.

For instance, in the catalytic asymmetric dihydroxylation of 1,3-dienes, DFT studies have been instrumental in understanding the insertion step of the diboron (B99234) reagent into a palladium-alkene complex. nih.gov These calculations revealed an unusual elementary reaction that directly forms a stable η3-allyl palladium complex, a key intermediate in the formation of the 1,4-diol. nih.gov Similarly, in the copper(I)/chiral phosphoric acid (CPA)-catalyzed desymmetrizing functionalization of meso olefinic 1,3-diols, DFT calculations pinpointed the outer-sphere C–O bond formation as the enantioselectivity-determining step. sustech.edu.cn These computational models highlight the critical role of the catalyst and substrate structures in directing the reaction towards the desired stereoisomer. sustech.edu.cnsci-hub.se

Table 1: Key Applications of DFT in Analyzing Chiral Diol Synthesis

Reaction TypeKey Insight from DFTReference
Asymmetric DihydroxylationIdentification of the stereoselectivity-determining step and the role of ligand-substrate interactions. acs.org acs.org
Desymmetrization of meso-DiolsElucidation of the influence of protecting groups on enantioselectivity. acs.org acs.org
Catalytic Diboration of DienesRevelation of an unusual η3-allyl palladium complex formation pathway. nih.gov nih.gov
Cu(I)/CPA Cooperative CatalysisDetermination of the outer-sphere C–O bond formation as the enantiodetermining step. sustech.edu.cn sustech.edu.cn

Investigation of Chiral Recognition and Transition State Geometries

The heart of enantioselective catalysis lies in the ability of a chiral catalyst to differentiate between two enantiomeric transition states. Computational modeling allows for the precise determination of transition state geometries, revealing the subtle interactions that lead to this differentiation.

In the asymmetric dihydroxylation of olefins, for example, computational models have been developed to predict the stereochemical outcome with good accuracy. acs.org These models analyze the transition state assemblies, considering the steric and electronic interactions between the chiral ligand, the osmium catalyst, and the incoming olefin. uit.noharvard.edu Similarly, in organocatalyzed reactions, the geometry of the transition state, stabilized by hydrogen bonding and other non-covalent interactions, is crucial for high enantioselectivity. mdpi.comnih.gov For example, studies on chiral phosphoric acid catalysts have shown that a well-defined chiral pocket is created, which preferentially binds one of the enantiomeric transition states. rsc.org

The investigation of transition state geometries has also been applied to understand the surprising outcomes of certain reactions. For instance, in the crotylboration of acyl imines catalyzed by chiral diols, both (E)- and (Z)-crotylboronates lead to the same anti-product. nih.gov Computational analysis of the chair-like transition states helped rationalize this unexpected stereoconvergence. nih.gov

Role of Non-Covalent Interactions in Enantioselectivity

While covalent bonds define the basic structure of molecules, it is often the weaker, non-covalent interactions that govern their three-dimensional arrangement and reactivity, particularly in the context of enantioselectivity. harvard.eduacs.org These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in stabilizing the transition state that leads to the major enantiomer. harvard.eduresearchgate.net

In the context of chiral diol synthesis, hydrogen bonding is a particularly important non-covalent interaction. rsc.org For instance, in the desymmetrization of meso-diols using peptide-based organocatalysts, hydrogen bonds between the catalyst and the diol substrate are essential for precise chiral recognition and selective acylation of one hydroxyl group. rsc.org Similarly, in chiral phosphoric acid-catalyzed reactions, a network of hydrogen bonds between the catalyst and the substrate helps to create a rigid and well-defined chiral environment in the transition state. rsc.orgresearchgate.net

Recent research has also highlighted the importance of other non-covalent interactions, such as lone pair-π interactions. researchgate.net In a dihydroxylation-based kinetic resolution, a specifically designed cinchona alkaloid ligand utilizes a lone pair-π interaction between its carbonyl oxygen and the electron-deficient phthalazine (B143731) moiety of the substrate to achieve highly efficient chiral recognition. researchgate.net This demonstrates that even weak, non-covalent forces can be harnessed as powerful tools for achieving high enantioselectivity when they are part of a well-engineered catalytic system. researchgate.net The synergistic effect of multiple non-covalent interactions is often key to creating a highly organized transition state, which is a prerequisite for excellent stereocontrol. harvard.edu

Rational Design of Catalysts and Biocatalysts

The insights gained from computational and theoretical studies are not merely academic; they provide a powerful foundation for the rational design of new and more effective catalysts. By understanding the key factors that control stereoselectivity, chemists can design catalysts with enhanced activity, enantioselectivity, and substrate scope.

Computational Design of Enhanced Enantioselectivity in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comscienceopen.com Computational methods are increasingly being used to guide the design of new organocatalysts with improved performance. researchgate.net

A notable example is the computational design of an enhanced protecting group for the chiral phosphoric acid-catalyzed oxidative desymmetrization of 1,3-diol acetals. acs.org DFT calculations revealed that the nature of the acetal (B89532) protecting group significantly influences the enantioselectivity of the reaction. acs.org This understanding led to the design of a new, simple, yet highly effective protecting group that resulted in significantly higher enantioselectivities for a variety of substrates. acs.org

Computational tools are also being developed to automate the screening of potential organocatalyst designs. acs.org These tools can rapidly evaluate large libraries of virtual catalysts, identifying the most promising candidates for experimental investigation. This data-driven approach has the potential to significantly accelerate the discovery of new and highly effective organocatalysts for the synthesis of chiral diols and other valuable molecules. chemrxiv.org

Table 2: Computationally-Guided Improvements in Organocatalysis for Diol Synthesis

Catalytic SystemImprovementComputational MethodReference
Chiral Phosphoric AcidDesign of a new, more effective protecting groupDFT acs.org
Bipyridine N,N'-dioxideDesign of highly effective catalysts for asymmetric propargylationAARON (Automated tool) acs.org
Peptide-based catalystsRationalization of enantioselectivity through non-covalent interactionsUndefined rsc.org

Molecular Modeling for Enzyme Engineering (e.g., Regioselectivity and Activity Improvement)

Enzymes are nature's catalysts, often exhibiting exquisite chemo-, regio-, and stereoselectivity. diva-portal.org Molecular modeling and computational design are powerful tools for engineering enzymes to enhance their properties for biotechnological applications, including the synthesis of chiral diols. muni.czmdpi.com

One successful strategy involves the use of computational library design to create variants of enzymes with altered or improved selectivity. nih.gov For example, computational methods have been used to design mutant libraries of limonene (B3431351) epoxide hydrolase for the enantiocomplementary synthesis of chiral diols from meso-epoxides. nih.govnih.gov This approach involves docking the substrate into the enzyme's active site in a desired orientation and then designing mutations that favor this binding mode while disfavoring others. nih.gov This strategy has led to the development of highly stereoselective mutants after screening only a small number of variants, demonstrating the power of computational methods to reduce the experimental workload in enzyme engineering. nih.gov

Molecular dynamics simulations can provide further insights into the structural basis for the improved selectivity of engineered enzymes. acs.orgpnas.org These simulations can reveal how mutations alter the enzyme's conformational dynamics and the network of interactions within the active site, leading to enhanced catalytic activity and stereoselectivity. acs.orgpnas.org This detailed understanding can then be used to guide further rounds of protein engineering to create even more efficient biocatalysts for the production of valuable chiral building blocks like (S)-1,2-decanediol. pnas.org

Future Research Directions and Perspectives for S 1,2 Decanediol

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure (S)-1,2-Decanediol remains a critical area for development. Future efforts will likely concentrate on creating more efficient, sustainable, and versatile stereoselective pathways.

A major thrust in modern chemistry is the adoption of green and sustainable practices. jocpr.com Future research on this compound synthesis should align with the core principles of green chemistry, such as waste minimization, high atom economy, and the use of renewable resources. jocpr.comacs.org

Key research avenues include:

Biocatalytic Routes: Enzymatic synthesis represents a highly promising green approach. The use of engineered alcohol dehydrogenases (ADHs) or lyases in whole-cell or isolated enzyme systems could provide a direct and highly selective route to this compound. researchgate.netrsc.org Recent studies have demonstrated the synthesis of various aliphatic, vicinal diols using a combination of lyases and oxidoreductases, a strategy that could be optimized for this compound production. researchgate.net Future work should focus on discovering or engineering enzymes with high activity and selectivity for long-chain aliphatic aldehydes or 2-hydroxy ketones.

Renewable Feedstocks: Research into synthesizing the diol from renewable starting materials, such as derivatives of furfural (B47365) or fatty acids, presents a sustainable alternative to petrochemical-based routes. rsc.org

Alternative Solvents and Reaction Conditions: Moving away from hazardous organic solvents is crucial. jocpr.com Investigations into using water, supercritical CO₂, or bio-based solvents for the synthesis would significantly improve the environmental profile of the process. jocpr.com Furthermore, exploring energy-efficient methods like microwave-assisted synthesis could shorten reaction times and reduce energy consumption. mdpi.com

Table 1: Potential Green Synthetic Routes for this compound
ApproachKey Reagents/CatalystsPotential AdvantagesFuture Research Focus
Enzymatic ReductionEngineered Alcohol Dehydrogenases (ADHs), 2-hydroxydecyl-CoA as substrateHigh stereoselectivity, mild reaction conditions, reduced waste. rsc.orgEnzyme discovery and protein engineering for enhanced substrate specificity and stability.
Enzymatic Ligation/Reduction CascadeThDP-dependent lyases, oxidoreductases, aliphatic aldehydes. researchgate.netOne-pot synthesis from simpler precursors, high chiral purity. researchgate.netOptimization of cascade reaction conditions and enzyme compatibility.
Asymmetric DihydroxylationOsmium tetroxide with chiral ligands, 1-decene (B1663960) as substrate. wikipedia.orgWell-established method, high enantioselectivity.Development of less toxic and recyclable catalytic systems.
Synthesis from BiomassFurfural or fatty acid derivatives, heterogeneous catalysts. rsc.orgUse of renewable feedstocks, potential for integrated biorefineries.Design of efficient catalysts for multi-step conversion.

While the focus is on this compound, the synthetic methodologies developed should be adaptable. Future research should aim to expand the substrate scope of catalytic systems to produce a library of related long-chain 1,2-diols with varying alkyl chain lengths or functional groups. This involves overcoming the challenge of substrate specificity in both chemical and biological catalysis. nih.govnih.gov

Furthermore, for substrates that can lead to multiple diastereomers, achieving high diastereoselective control is paramount. acs.org Nickel-catalyzed couplings and additions to α-silyloxy aldehydes have shown promise for producing anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.orgorganic-chemistry.org Future work could adapt these methods for the synthesis of complex diol structures derived from or related to this compound, focusing on fine-tuning catalyst-ligand interactions to steer the reaction towards the desired diastereomer. acs.orgorganic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis

Advanced Applications in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, a field dedicated to the selective synthesis of specific stereoisomers.

Chiral ligands are fundamental to asymmetric metal-catalysis, controlling the stereochemical outcome of reactions. scbt.com this compound provides a robust and readily available chiral scaffold for the design of new ligands.

Future research should focus on:

Modification of Hydroxyl Groups: The two hydroxyl groups can be derivatized to create bidentate ligands, such as chiral phosphines (by conversion to phosphinites or phosphonites), N-heterocyclic carbenes (NHCs), or diamines. entegris.com The long C8 alkyl chain would impart unique solubility properties and steric bulk, potentially influencing catalyst performance in nonpolar media or creating specific pockets for substrate recognition.

Organocatalyst Development: Beyond metal-based catalysis, this compound can serve as a precursor for purely organic catalysts. For example, it could be incorporated into chiral Brønsted acids or hydrogen-bond donor catalysts, where the diol backbone would create a defined chiral environment around the active site.

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that build molecular complexity in a single step, aligning with green chemistry principles. mdpi.com The bifunctional nature of this compound makes it an ideal substrate for such processes.

A notable example is the ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,2-diols with ammonia (B1221849) to produce pyrazines. nih.govacs.org Using 1,2-decanediol (B1670173) in this reaction resulted in a quantitative conversion to a mixture of dibutylpyrazine isomers. nih.govacs.org

Future perspectives in this area include:

Developing Stereoselective Cascades: Designing catalytic systems that can differentiate between the primary and secondary hydroxyl groups of this compound to achieve regioselective transformations within a cascade.

Novel Multicomponent Reactions: Incorporating this compound as one of the components in established MCRs like the Ugi or Biginelli reactions could lead to novel, complex molecular architectures with potential pharmaceutical applications. beilstein-journals.org

Table 2: Future Research Perspectives for this compound
AreaApplicationResearch FocusPotential Outcome
Asymmetric CatalysisChiral Ligand DesignSynthesis of novel phosphine (B1218219), NHC, or amine ligands from the this compound scaffold.New catalysts with unique solubility, steric properties, and enantioselectivity for various transformations.
Cascade ReactionsDehydrogenative CouplingsExploring coupling partners beyond ammonia (e.g., amines, alcohols) and developing regioselective catalysts. nih.govacs.orgEfficient synthesis of complex N-heterocycles and other functionalized molecules.
Multicomponent ReactionsUgi/Biginelli-type ReactionsUsing this compound or its derivatives as the alcohol or amine component in MCRs. beilstein-journals.orgRapid generation of diverse libraries of chiral, complex molecules for biological screening.
Translational ResearchDermatology/CosmeticsInvestigating the molecular pathways behind its anti-inflammatory and antioxidant effects in skin models. scispace.comEvidence-based development of advanced skincare formulations for inflammatory skin conditions.
Translational ResearchMetabolomicsElucidating the metabolic origin and function of endogenous 1,2-decanediol. ebi.ac.ukPotential identification of new biomarkers or understanding of novel metabolic pathways.

Design of Next-Generation Chiral Ligands and Organocatalysts

Deeper Understanding of Biological Functions and Translational Research

Beyond its role in chemical synthesis, 1,2-Decanediol is known to possess biological activity. It is recognized as an anti-inflammatory agent, an antioxidant, and a human metabolite. ebi.ac.uknih.govchemicalbook.com A study investigating its effects on lipopolysaccharide-stimulated keratinocytes found that it could decrease the release of inflammatory mediators like IL-8 and TNF-α and limit the depletion of cellular antioxidants. scispace.com

Future research should build on these findings to enable translational applications:

Mechanism of Action: Elucidating the precise molecular mechanisms by which 1,2-decanediol exerts its anti-inflammatory and antioxidant effects is critical. Studies should investigate its interaction with key signaling pathways (e.g., NF-κB, MAPK) and its effect on cellular redox balance in various cell types beyond keratinocytes.

Translational Dermatology: The proven cytoprotective, anti-inflammatory, and antioxidant properties suggest potential for therapeutic applications in managing skin conditions aggravated by bacteria or inflammation. scispace.com Future clinical trials could evaluate its efficacy as an adjuvant therapy, similar to how it was used alongside retinoids in an acne study. frontiersin.org

Role as a Human Metabolite: The identification of decane-1,2-diol as a human metabolite found in saliva opens up an intriguing avenue of research. ebi.ac.uk Future studies could explore its metabolic origins, its physiological concentrations, and whether its levels correlate with specific health or disease states, potentially identifying it as a novel biomarker. ebi.ac.uk

Elucidation of Molecular Targets and Signaling Pathways

While the antimicrobial activity of racemic 1,2-decanediol is generally attributed to the disruption of microbial cell membranes, the specific molecular interactions and downstream signaling pathways, particularly for the (S)-enantiomer, remain an area ripe for investigation. targetmol.com The compound's mechanism is believed to involve interaction with the lipid bilayer, which increases membrane permeability and leads to cell lysis. However, a more detailed understanding of its stereospecific interactions with membrane components is needed.

Future research should aim to identify specific protein or lipid targets within the cell membrane that this compound may preferentially bind to. Investigating its influence on membrane fluidity and the function of membrane-bound proteins is a critical next step. targetmol.com Furthermore, studies have included 1,2-decanediol in complex formulations for investigating conditions such as functional dyspepsia and Alzheimer's disease, hinting at potential interactions with broader physiological pathways. tmrjournals.comcsic.es For instance, network pharmacology studies have linked the broader chemical space, including 1,2-decanediol, to pathways like the MAPK signaling pathway, which is crucial in cellular processes including inflammation and apoptosis. tmrjournals.com Future studies could explore whether this compound directly modulates such pathways, potentially through anti-inflammatory or neuroprotective mechanisms, and clarify its role as an active component versus a penetration enhancer in topical formulations. csic.esgoogle.com

Exploration of Bioactive Derivatives for Specific Biomedical Applications

The chiral diol motif is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of complex, biologically active molecules. nih.govmdpi.com A significant future direction for this compound lies in its use as a chiral synthon to create novel derivatives with tailored biomedical applications.

The two hydroxyl groups offer reactive sites for chemical modification, such as esterification or etherification, to produce a library of new compounds. These derivatives could be designed as prodrugs or as molecules with unique therapeutic properties. For example, the synthesis of polyester (B1180765) or polyphosphoester derivatives incorporating the this compound backbone could lead to the development of novel biodegradable polymers. mdpi.comacs.org Such materials are highly sought after for applications in drug delivery, tissue engineering, and medical implants, where the chirality of the diol could influence degradation rates and biocompatibility. mdpi.comacs.org The development of derivatives could also target enhanced antimicrobial specificity or explore other therapeutic areas where its amphiphilic and chiral nature can be leveraged.

Innovations in Analytical and Characterization Techniques

The growing importance of chiral compounds like this compound in various fields necessitates the development of more efficient and sophisticated analytical methods for its characterization, particularly for determining its enantiomeric purity.

High-Throughput Enantiopurity Analysis

Traditional chiral chromatography methods, while accurate, can be time-consuming and not well-suited for screening large numbers of samples. Recent innovations have focused on high-throughput screening (HTS) techniques that allow for rapid and parallel analysis.

One promising approach is the use of fluorescence-based assays. nih.govnih.gov These methods often rely on the principle of dynamic covalent self-assembly, where the chiral diol reacts with an enantiopure fluorescent amine (e.g., tryptophanol) and an achiral component like 2-formylphenylboronic acid. nih.govresearchgate.netbath.ac.uk This assembly forms diastereomeric iminoboronate ester complexes that exhibit different fluorescence intensities or wavelengths, allowing for the quantitative determination of the enantiomeric excess (ee) with high sensitivity and low error (<1% ee). nih.govnih.govresearchgate.net The entire process can be automated in 384-well plates, making it ideal for screening combinatorial libraries or the crude products of asymmetric synthesis in a matter of hours. nih.govresearchgate.net

Another emerging HTS method is microplate circular dichroism (CD). hindsinstruments.com This technique involves derivatizing the analyte with a chromophore and then measuring the CD signal in a 96-well plate format. For chiral amines, this has been shown to allow for the analysis of 96 samples in approximately four minutes, a methodology that holds potential for adaptation to chiral diols like this compound. hindsinstruments.com

Technique Principle Key Components Advantages Reference(s)
Fluorescence-Based Assay Dynamic covalent self-assembly forms diastereomeric complexes with distinct fluorescence.Chiral diol, enantiopure fluorescent amine (e.g., tryptophanol), 2-formylphenylboronic acid.High-throughput (384-well plates), rapid (4-6 hours), high sensitivity, low sample requirement (10-20 ng), tolerates crude reaction mixtures. nih.govnih.govresearchgate.netbath.ac.uk
Microplate Circular Dichroism Rapid measurement of CD signals of derivatized analytes in a multi-well plate format.Chiral diol, derivatizing agent (chromophore).Extremely fast (minutes for a 96-well plate), suitable for HTS applications. hindsinstruments.com

In-situ Chiral Analysis

In-situ analysis, where the enantiomeric purity is determined directly in the reaction mixture or NMR tube without work-up or isolation, offers significant advantages in terms of speed and efficiency. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this domain.

The use of chiral derivatizing agents (CDAs) in NMR spectroscopy is a well-established method. For 1,2-diols, new CDAs such as (S)-(+)-N-acetylphenylglycineboronic acid have been developed. researchgate.net This agent reacts quantitatively with the chiral diol to form cyclic boronic esters. The resulting diastereomeric complexes exhibit well-resolved and highly differentiated signals in the ¹H NMR spectrum, allowing for precise determination of the diastereomeric (and thus enantiomeric) ratio. researchgate.net Another approach involves the in-situ formation of diastereoisomeric iminoboronate esters from the diol, 2-formylphenylboronic acid, and an enantiopure amine directly in the NMR tube. researchgate.net

A complementary in-situ method for determining the absolute configuration of 1,2-diols involves derivatization with dinaphthyl borinic acid. msu.edu This reaction generates a predictable helicity in the two naphthyl groups, which can be observed using exciton-coupled circular dichroism (ECCD) spectroscopy, allowing for a straightforward assignment of the (R) or (S) configuration on a microscale level. msu.edu

Technique Principle Reagents/Method Advantages Reference(s)
NMR with Chiral Derivatizing Agents Formation of diastereomeric derivatives with distinct NMR signals.(S)-(+)-N-acetylphenylglycineboronic acid; or 3-component mix of 2-formylphenylboronic acid and an enantiopure amine.In-situ analysis in NMR tube, no separation needed, fast (protocol can be <90 mins). researchgate.net
ECCD Spectroscopy In-situ derivatization induces a predictable helicity, allowing absolute configuration determination.Dinaphthyl borinic acid.Simple, microscale, provides absolute configuration, not just enantiomeric ratio. msu.edu
NMR with Chiral Auxiliaries Comparison of NMR spectra of bis-esters made with (R)- and (S)- auxiliaries.9-Anthrylmethoxyacetic acid (9-AMA).Can determine absolute configuration by comparing chemical shifts of diastereotopic protons. acs.org

Q & A

Q. What methodologies evaluate synergistic effects of this compound with other diols in copolymer systems?

  • Answer : Use differential scanning calorimetry (DSC) to analyze glass transition temperatures (TgT_g) in blended systems. Pair with computational modeling (e.g., molecular dynamics) to predict compatibility and phase behavior. Validate with mechanical testing (e.g., tensile strength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.